5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 67139-22-4
VCID: VC2906153
InChI: InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8)
SMILES: C1CNC2=NC=CN2C1
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

CAS No.: 67139-22-4

Cat. No.: VC2906153

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine - 67139-22-4

Specification

CAS No. 67139-22-4
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8)
Standard InChI Key VCZBRPRKZKPDQD-UHFFFAOYSA-N
SMILES C1CNC2=NC=CN2C1
Canonical SMILES C1CNC2=NC=CN2C1

Introduction

Chemical Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Synthetic Routes

Biological Activities and Applications

Antibacterial Properties

The most extensively investigated biological property of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives is their antibacterial activity. Research has demonstrated that certain derivatives, particularly hydrazones derived from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . These findings underscore the potential of these compounds as broad-spectrum antibacterial agents, addressing the growing challenge of antimicrobial resistance.

In a comprehensive study of hydrazone derivatives (designated as compounds 8a-k), several compounds demonstrated remarkable antibacterial activity against multiple bacterial strains. Compounds 8d, 8e, and 8f exhibited exceptional activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zones of inhibition ranging from 30 to 33 mm . These same compounds also showed excellent activity against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive), with zones of inhibition between 22 and 25 mm . The broad-spectrum activity demonstrated by these compounds suggests their potential utility in addressing infections caused by diverse bacterial pathogens.

Table 1: Antibacterial Activity of Selected 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives

CompoundE. coli (Gram-negative)P. aeruginosa (Gram-negative)S. aureus (Gram-positive)S. pyogenes (Gram-positive)
8d30-33 mm22-25 mm30-33 mm22-25 mm
8e30-33 mm22-25 mm30-33 mm22-25 mm
8f30-33 mm22-25 mm30-33 mm22-25 mm
8a, 8b, 8cAppreciable activityNot specifiedAppreciable activityNot specified
8g, 8hLimited activityNot specifiedLimited activityNot specified
NorfloxacinStandard referenceStandard referenceStandard referenceStandard reference

Structure-Activity Relationships

Effect of Different Substituents

The biological activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the nature, position, and electronic properties of substituents incorporated into the basic scaffold. Studies on hydrazone derivatives have revealed important structure-activity relationships that provide valuable guidance for future drug design efforts targeting enhanced potency and selectivity.

In the series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8a-k) described in the research, the antibacterial activity varied considerably depending on the substituents present on the aromatic aldehyde portion of the molecule . Compounds 8d, 8e, and 8f, which demonstrated excellent antibacterial activity, contained specific functional groups that enhanced their interaction with bacterial targets. For instance, the presence of a trifluoromethyl group in compound 8d appears to contribute significantly to its antibacterial efficacy, as evidenced by its excellent activity against multiple bacterial strains .

The precise structural features that correlate with enhanced antibacterial activity include:

  • The electronic properties of substituents on the aromatic ring (electron-withdrawing vs. electron-donating groups)

  • The position of these substituents (ortho, meta, or para)

  • The steric bulk and lipophilicity of the substituents

  • The ability of these groups to participate in additional interactions (hydrogen bonding, π-π stacking) with bacterial targets

The identification of these structure-activity relationships provides valuable insights for the rational design of new 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives with enhanced biological activities and potentially improved pharmacokinetic profiles. By systematically exploring the effect of different substituents, researchers can optimize lead compounds for specific therapeutic applications.

Comparative Analysis with Similar Compounds

Comparing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine with structurally related heterocyclic compounds provides additional insights into the factors influencing biological activity. The imidazo[1,2-a]pyrimidine scaffold, whether in its fully aromatic or partially saturated form, belongs to a broader class of nitrogen-containing heterocycles that have been extensively studied for their medicinal properties. Understanding the similarities and differences among these related structures can guide the development of compounds with improved therapeutic profiles.

The partial saturation of the pyrimidine ring in 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine significantly alters its conformational flexibility, electronic distribution, and lipophilicity compared to the fully aromatic counterpart. These changes in physicochemical properties can substantially impact how the molecule interacts with biological targets, potentially explaining the distinct profile of activities observed for tetrahydro derivatives. For instance, the increased flexibility might allow for better accommodation within binding pockets of target proteins, while changes in lipophilicity could affect membrane permeability and distribution within biological systems.

Table 2: Comparison of Key Features Between 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine and Related Heterocycles

Feature5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidine (Fully Aromatic)Implications for Biological Activity
Conformational FlexibilityHigher due to partially saturated ringLower due to aromatic systemMay affect binding affinity and selectivity for biological targets
LipophilicityGenerally higherGenerally lowerInfluences membrane permeability and tissue distribution
Hydrogen Bonding CapacityMaintained through nitrogen atomsSimilar to tetrahydro derivativeCritical for target binding and specificity
Metabolic StabilityMay differ due to saturated portionsMay differ due to fully aromatic systemAffects half-life and dosing frequency
SolubilityOften improved by partial saturationMay have lower aqueous solubilityImpacts formulation and bioavailability

This comparative analysis highlights how structural modifications to the basic heterocyclic scaffold can significantly influence the biological properties of the resulting compounds. By understanding these relationships, researchers can strategically design new derivatives with optimized properties for specific therapeutic applications.

Research Findings on Derivatives

Notable Derivatives

Among the various derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine studied, the hydrazone derivatives have received considerable attention due to their significant biological activities. The research detailed in the search results focused on a series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8a-k), which were synthesized through the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with various aromatic aldehydes . These compounds represent an important class of derivatives with promising therapeutic potential.

The hydrazone derivatives were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, confirming their proposed structures. For example, the 1H NMR spectrum of (E)-N′-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (8d) showed characteristic signals that validated its structure: singlets at 11.26, 8.52, 7.36, and 6.32 ppm corresponding to -CO-NH-N-, -N=HC-Ar, Imidazo-HC=C-, and -CH₂-NH- groups, respectively . The doublet signals at 7.85 and 7.78 ppm represented the protons of the 4-trifluoromethyl aromatic ring, while broad singlets at 3.94, 3.35, and 1.95 ppm corresponded to the cyclic 5,6,7,8-tetrahydroimidazo ring system .

These spectroscopic characterizations provide unambiguous confirmation of the structures of these derivatives, establishing a solid foundation for structure-activity relationship studies and potential optimization of lead compounds for specific therapeutic applications. The successful synthesis and characterization of these derivatives demonstrate the feasibility of generating diverse libraries of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compounds for biological evaluation.

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